1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
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Overview
Description
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound with intriguing chemical properties and diverse applications. Its intricate structure includes an aryl ether, a piperazine ring, and a secondary alcohol group, all contributing to its multifunctionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process typically begins with the preparation of the key intermediates:
Formation of 3,4-dimethylphenol: Through the alkylation of phenol using methylating agents like methyl iodide in the presence of a base.
Synthesis of 4-(4-methoxyphenyl)piperazine: Achieved by reacting 4-methoxyaniline with piperazine in the presence of a coupling reagent.
Coupling of Intermediates: The two intermediates are then coupled via an etherification reaction using appropriate activating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound often leverages flow chemistry for efficiency and scalability. The use of continuous reactors allows for precise control over reaction conditions, minimizing side reactions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone form can be reduced back to the alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aryl ether bond can be cleaved under acidic or basic conditions, enabling substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Major Products
Oxidation: Conversion to the corresponding ketone.
Reduction: Conversion back to the alcohol.
Substitution: Generation of phenolic and substituted piperazine products.
Scientific Research Applications
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride finds applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological membranes and receptors.
Medicine: Investigated for potential therapeutic effects due to its piperazine moiety.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action primarily involves binding to specific receptors or enzymes in biological systems. The piperazine ring often interacts with neurotransmitter receptors, potentially modulating their activity. The exact pathways depend on the compound’s use in therapeutic contexts, such as influencing serotonin or dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenoxy)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol: Slightly different in the carbon chain length, leading to differences in bioactivity.
1-(3,4-dimethylphenoxy)-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride: An ethyl group instead of a methoxy group, altering its chemical properties and interactions.
Uniqueness
The unique combination of a dimethylphenoxy group and a methoxyphenyl-piperazine moiety sets 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride apart from its analogs, influencing its reactivity, binding affinity, and applications.
So, what are you planning to do with this compound? Its versatility is endless!
Biological Activity
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Dimethylphenoxy group : Enhances lipophilicity and receptor binding.
- Piperazine moiety : Known for its role in various pharmacological activities.
- Propan-2-ol backbone : Contributes to the overall stability and solubility of the compound.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:
- Dopamine Receptors : The compound exhibits affinity for D3 receptors, which are implicated in mood regulation and reward pathways. Studies have shown that modifications in the piperazine structure can enhance selectivity and potency at these receptors .
- Serotonin Receptors : It also interacts with serotonin receptors, affecting mood and anxiety levels. The presence of methoxy groups in the phenyl ring contributes to its activity as a serotonin antagonist .
Structure-Activity Relationships (SAR)
Research indicates that variations in the piperazine and phenoxy groups significantly influence the compound's biological properties. For instance:
Modification | Effect on Activity |
---|---|
Addition of methoxy groups | Increased affinity for serotonin receptors |
Variation in alkyl substitutions | Altered binding affinity for dopamine receptors |
These modifications allow researchers to tailor compounds for desired pharmacological profiles.
Study 1: Antidepressant Effects
A study investigated the antidepressant-like effects of the compound in animal models. Mice treated with varying doses showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity. The compound's interaction with serotonin receptors was hypothesized to mediate these effects .
Study 2: Neuroprotective Properties
Another study evaluated the neuroprotective effects of the compound against ischemic injury using bilateral common carotid artery occlusion in mice. Results indicated that treatment with the compound significantly improved neurological scores and reduced infarct volume, suggesting a protective role against neuronal damage .
Properties
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-17-4-7-22(14-18(17)2)27-16-20(25)15-23-10-12-24(13-11-23)19-5-8-21(26-3)9-6-19;;/h4-9,14,20,25H,10-13,15-16H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVAJQXJQZDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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